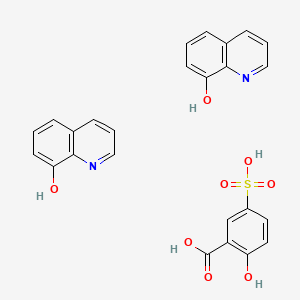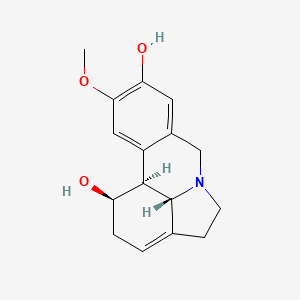
1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one is a chemical compound with a complex structure. It is known for its presence in various natural products and its applications in different fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes a cyclohexene ring substituted with ethyl and methylpent-3-enyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. The intermediate product is then subjected to further reactions, including cyclization and oxidation, to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of strong acids and lower alcohol solvents. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes the addition of raw materials drop by drop at a specific temperature, followed by stirring for several hours .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: This compound has a similar cyclohexene ring structure but with different substituents.
1-(1,6-Dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl)ethanone: Another closely related compound with slight variations in the molecular structure
Uniqueness
1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one stands out due to its specific substituents and the resulting unique properties. These differences can lead to distinct chemical reactivity and biological activities, making it valuable for various applications.
Propriétés
Numéro CAS |
94278-30-5 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
1-[6-ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-5-15-11-14(8-6-7-12(2)3)9-10-16(15)13(4)17/h7,9,15-16H,5-6,8,10-11H2,1-4H3 |
Clé InChI |
OLSRXZWBBOJSGK-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=CCC1C(=O)C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


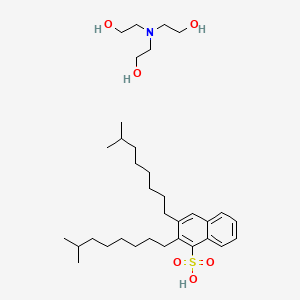

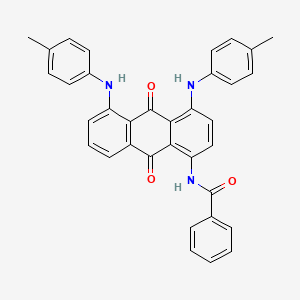
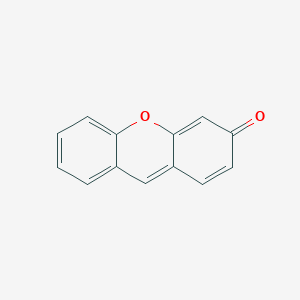
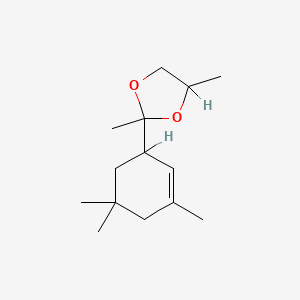
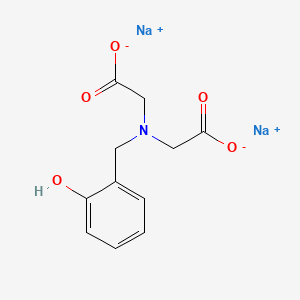
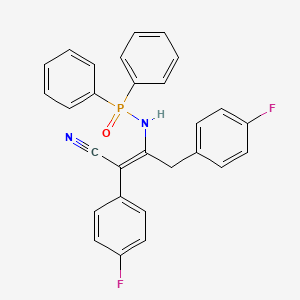
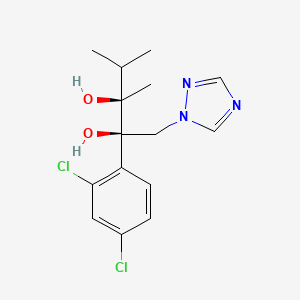

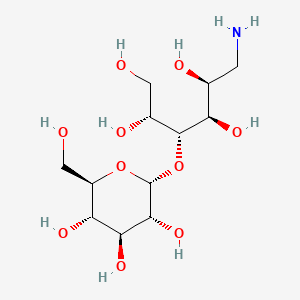
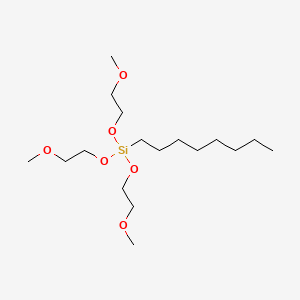
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
